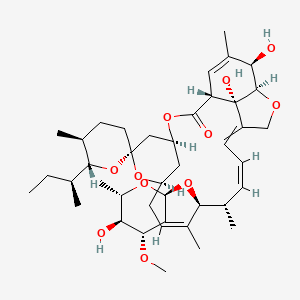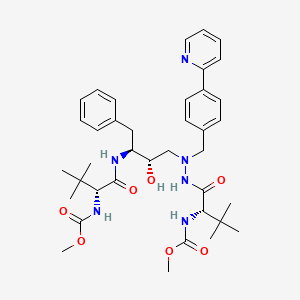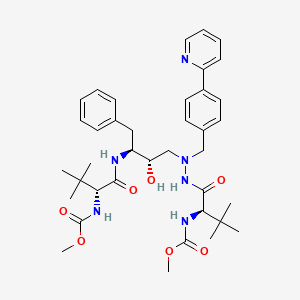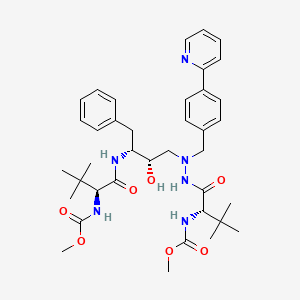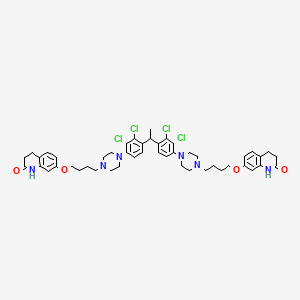
アリピプラゾール二量体
説明
Aripiprazole Dimer is an impurity of Aripiprazole , a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . It is used to treat mental conditions such as bipolar I disorder, major depressive disorder, and schizophrenia . It is also a USP Pharmaceutical Analytical Impurity (PAI), suitable for research and analytical purposes .
Synthesis Analysis
The dimeric derivative of aripiprazole was synthesized via two notable synthetic technologies: efficient aldehyde bis-arylation by Bi(OTf)(3) and facile Wynberg amination at room temperature . A series of aripiprazole syntheses were performed at laboratory scale to optimize the amount of another substrate AR2, as well as Na2CO3, ethanol, and varying the reaction time .Molecular Structure Analysis
The molecular formula of Aripiprazole Dimer is C48H56Cl4N6O4 . The structure of the dimer was determined by ¹H NMR, ¹³C NMR, MS, and EA .Chemical Reactions Analysis
Aripiprazole’s complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability . The inclusion complexes of aripiprazole with two β-cyclodextrin derivatives were obtained and investigated both in solution and in solid state .Physical and Chemical Properties Analysis
Aripiprazole exhibits very low aqueous solubility, affecting its dissolution and absorption, and high lipophilicity . Its complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability .科学的研究の応用
多形性と動力学に関する研究
アリピプラゾールは、その多形性と動力学について研究されてきました {svg_1}. アリピプラゾールの相系列と分子動力学(分子緩和過程)は、X線回折(XRD)、示差走査熱量測定(DSC)、偏光顕微鏡(POM)、および広帯域誘電分光法(BDS)によって研究されました {svg_2}. アリピプラゾールの多形性は、熱処理に大きく依存します {svg_3}.
溶解性の改善
アリピプラゾールは、副作用が少なく、溶解性が低い第3世代の抗精神病薬です {svg_4}. 多成分結晶の一般的な形態の1つである塩の形成は、薬物動態学的プロファイルを改善するための効果的な戦略です {svg_5}. ある研究では、アジピン酸(ADI)とアリピプラゾール(ARI)の新しい塩とそのアセトン半溶媒和物が、サリチル酸(SAL)との既知のARI塩と共に成功裏に得られました {svg_6}. ARI-ADI塩とそのアセトン半溶媒和物の溶解度と固有溶解速度は大幅に改善されました {svg_7}.
水和機構
アリピプラゾールの水和機構は、Form IIIが水に不溶性である理由を理解するために調査されてきました {svg_8}. Form IIIとForm H1の立体配座エネルギーと凝集エネルギーは、Gaussian 16とCrystal Explorer 17を用いて計算されました {svg_9}.
不純物分析
アリピプラゾール4,4二量体は、製薬業界で不純物として使用されています {svg_10}. これは、分析証明書が付属した高品質製品です {svg_11}.
作用機序
Target of Action
Aripiprazole Dimer primarily targets dopaminergic and serotonergic receptors . It has a high affinity for D2-dopamine receptors , 5-HT1A , 5-HT2A , and 5-HT7 serotonin receptors , as well as a1A-adrenergic and hH1-histamine receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception.
Mode of Action
Aripiprazole Dimer exhibits a unique mode of action known as dopamine partial agonism and functional selectivity . Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This adaptive pharmacological activity allows Aripiprazole Dimer to modulate dopamine signaling beyond the established approach of dopamine D2 receptor antagonism .
Biochemical Pathways
Aripiprazole Dimer affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Aripiprazole Dimer plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Aripiprazole Dimer has a high affinity for dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . These interactions are crucial for its pharmacological effects. Aripiprazole Dimer acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while it functions as an antagonist at serotonin 5-HT2A receptors . This dual action is essential for its therapeutic efficacy in treating psychiatric disorders.
Cellular Effects
Aripiprazole Dimer exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Aripiprazole Dimer has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a pivotal role in cell proliferation, differentiation, and survival . Additionally, it modulates the expression of early genes and scaffolding proteins, impacting neurotransmitter circuitries in cortical and subcortical regions . These cellular effects contribute to its therapeutic potential in managing psychiatric conditions.
Molecular Mechanism
The molecular mechanism of Aripiprazole Dimer involves its interaction with various biomolecules. At the molecular level, Aripiprazole Dimer binds to dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . It acts as a partial agonist at dopamine D2 receptors, leading to a balanced modulation of dopamine signaling . This partial agonism is crucial for its antipsychotic effects without causing significant extrapyramidal side effects. Furthermore, Aripiprazole Dimer’s antagonistic action at serotonin 5-HT2A receptors contributes to its efficacy in treating mood disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aripiprazole Dimer have been observed to change over time. Studies have shown that Aripiprazole Dimer maintains its stability and efficacy over extended periods In vitro and in vivo studies have indicated that Aripiprazole Dimer can sustain its pharmacological activity, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Aripiprazole Dimer vary with different dosages in animal models. At lower doses, Aripiprazole Dimer exhibits partial agonist activity at dopamine D2 receptors, leading to therapeutic effects without significant side effects . At higher doses, it may cause adverse effects, including motor side effects and alterations in neurotransmitter levels . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
Aripiprazole Dimer is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes play a crucial role in its biotransformation and elimination from the body. Additionally, Aripiprazole Dimer’s metabolites may exhibit pharmacological activity, contributing to its overall therapeutic effects . Understanding these metabolic pathways is essential for optimizing its clinical use.
Transport and Distribution
The transport and distribution of Aripiprazole Dimer within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with dopamine and serotonin transporters, facilitating its uptake and distribution in the brain . These interactions are critical for its pharmacological effects, as they determine its localization and accumulation in target tissues .
Subcellular Localization
Aripiprazole Dimer exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell membrane, where it interacts with dopamine and serotonin receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDOGGVENFNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56Cl4N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797986-18-5 | |
| Record name | 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



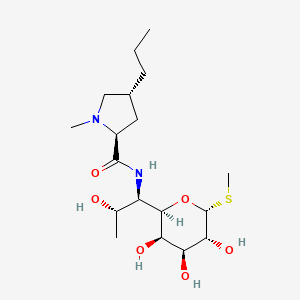
![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)



